pKa Modulation by 5-Methoxy Substitution Relative to the Unsubstituted Imidazo[1,2-a]pyridine Core
The predicted pKa of 2-(2-furyl)-5-methoxyimidazo[1,2-a]pyridine is 6.88 ± 0.50, compared to 6.80 ± 0.30 for the unsubstituted imidazo[1,2-a]pyridine core . The 5-methoxy group, as an electron-donating substituent in para-like conjugation to the bridgehead nitrogen, shifts the pKa upward by approximately 0.08 units. While this difference is modest, it places the compound closer to the physiological pH threshold of 7.0, where small pKa variations can alter the ionized-to-neutral ratio at biological membranes and affect passive permeability . In contrast, 2-phenylimidazo[1,2-a]pyridine has a substantially lower predicted conjugate acid pKa of approximately 5.2 ± 0.3 , demonstrating that the 2-aryl substituent identity also exerts strong pKa modulation. The combination of 2-furyl and 5-methoxy maintains a near-neutral pKa that is intermediate between the electron-withdrawing phenyl analog and the unsubstituted core.
| Evidence Dimension | Predicted pKa (acid dissociation constant of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 6.88 ± 0.50 (predicted) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine (unsubstituted core): pKa = 6.80 ± 0.30 (predicted); 2-Phenylimidazo[1,2-a]pyridine: pKa ≈ 5.2 ± 0.3 (predicted) |
| Quantified Difference | ΔpKa = +0.08 vs. unsubstituted core; ΔpKa ≈ +1.68 vs. 2-phenyl analog |
| Conditions | Predicted values using computational methods (ChemicalBook/ACD/Labs); experimental validation not available for target compound |
Why This Matters
The near-physiological pKa of 6.88 means that at pH 7.4 approximately 23% of the compound exists in the neutral (free-base) form vs. 20% for the unsubstituted core—a small but measurable difference that may influence passive membrane permeability and oral absorption in drug discovery programs.
- [1] Manallack DT. The pK(a) Distribution of Drugs: Application to Drug Discovery. Perspect Medicin Chem. 2007;1:25-38. View Source
